5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid
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Overview
Description
5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid is a complex organic compound that features a pyrazole ring, a phenyl group, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Shares the pyrazole ring structure but differs in functional groups.
2-Methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one: Contains a similar pyrazole ring but has additional heterocyclic structures.
Uniqueness
5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
955866-72-5 |
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Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
5-oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid |
InChI |
InChI=1S/C17H21N3O3/c1-2-6-13(17(22)23)9-10-16(21)18-15-11-12-20(19-15)14-7-4-3-5-8-14/h3-5,7-8,11-13H,2,6,9-10H2,1H3,(H,22,23)(H,18,19,21) |
InChI Key |
BOFKKFJIDCHDRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)NC1=NN(C=C1)C2=CC=CC=C2)C(=O)O |
solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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